![molecular formula C20H19NO2S3 B4924758 4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B4924758.png)
4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide
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Overview
Description
4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide, also known as MMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMB is a sulfonamide derivative that has shown promising results in various fields of research, including biochemistry and pharmacology.
Scientific Research Applications
4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide is in the field of biochemistry, where it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase. 4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Mechanism of Action
The mechanism of action of 4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. 4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a key role in the regulation of pH in the body. 4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide are still being studied, but it has been shown to have a number of effects on the body. 4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which can lead to changes in pH levels in the body. 4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide has also been shown to induce apoptosis in cancer cells, which can lead to the death of these cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide in lab experiments is its high purity and stability. 4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide has been synthesized to achieve high yields and purity, making it a suitable compound for scientific research. However, one of the limitations of using 4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide in lab experiments is its potential toxicity. 4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide has been shown to have toxic effects on certain cell lines, which can limit its use in some experiments.
Future Directions
There are a number of future directions for research on 4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide. One area of research is the development of new synthesis methods for 4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide that can improve its yield and purity. Another area of research is the investigation of the potential anti-cancer properties of 4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide, and its mechanism of action in cancer cells. Additionally, further studies are needed to determine the potential toxicity of 4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide and its effects on different cell lines.
Synthesis Methods
The synthesis of 4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide involves the reaction of 4-[(phenylthio)methyl]aniline with methyl methanesulfonate in the presence of a base. The resulting product is then treated with benzenesulfonyl chloride to yield 4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide. The synthesis of 4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide has been optimized to achieve high yields and purity, making it a suitable compound for scientific research.
properties
IUPAC Name |
4-methylsulfanyl-N-[4-(phenylsulfanylmethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S3/c1-24-18-11-13-20(14-12-18)26(22,23)21-17-9-7-16(8-10-17)15-25-19-5-3-2-4-6-19/h2-14,21H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKPMVOKSRYHJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfanyl)-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenesulfonamide |
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